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molecular formula C8H3F3IN B2750449 2-Iodo-4-(trifluoromethyl)benzonitrile CAS No. 1259323-42-6

2-Iodo-4-(trifluoromethyl)benzonitrile

Cat. No. B2750449
M. Wt: 297.019
InChI Key: ONPNIYQHISNPRM-UHFFFAOYSA-N
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Patent
US08124629B2

Procedure details

A 1.0 M solution of diisobutylaluminum hydride in toluene (13 mL, 13 mmol) was added slowly drop-wise to a 0° C. solution of 2-iodo-4-trifluoromethyl-benzonitrile (3.58 g, 12 mmol) in toluene (11 mL). The reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was warmed to room temperature, then stirred at room temperature for 24 hours. The reaction mixture was cooled to 0° C., then ethyl acetate (5 mL), and ethanol (5 mL) were added dropwise to the cold reaction mixture. After stirring at 0° C. for 10 minutes, the reaction mixture was concentrated to give a yellow, oily liquid. The residue was cooled to 0° C. Methylene chloride (10 mL) was added. Water (10 mL) was added slowly drop-wise, then 1.0 N aqueous HCl was added slowly drop-wise. After stirring at 0° C. for 10 minutes, concentrated HCl (1 mL) was added followed by additional methylene chloride (60 mL). The mixture was stirred at 0° C. for 10 minutes, then warmed to room temperature. Stirring at room temperature continued for 105 minutes. The mixture was poured into a separatory funnel, and the organic phase was separated, dried over Na2SO4, filtered, and concentrated to an oily, yellow solid. The crude product was purified using flash chromatography (RediSep® Flash column, 230-400 mesh, 0-3% ethyl acetate in hexanes) to give 1.44 g (40%) of 2-iodo-4-trifluoromethyl-benzaldehyde as a slightly yellow solid. 1H NMR (300 MHz, CDCl3) δ ppm 10.11 (s, 1 H), 8.20 (s, 1 H), 7.97 (d, J=8.2 Hz, 1 H), 7.73 (d, J=8.2 Hz, 1 H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.58 g
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[I:11][C:12]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:13]=1[C:14]#N.C(OCC)(=[O:26])C.Cl>C1(C)C=CC=CC=1.C(Cl)Cl.O.C(O)C>[I:11][C:12]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:13]=1[CH:14]=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
3.58 g
Type
reactant
Smiles
IC1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow, oily liquid
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
Stirring at room temperature
WAIT
Type
WAIT
Details
continued for 105 minutes
Duration
105 min
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily, yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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